1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
Description
This compound features a 6-methoxy-substituted benzothiazole core linked via an azetidine-3-carboxamide group to a 3-(methylsulfonamido)phenyl moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including kinase inhibition (e.g., VEGFR-2) and enzyme modulation (e.g., 17β-HSD10) . The methylsulfonamido group contributes to solubility and pharmacokinetic profiles, as seen in structurally related sulfonamide-containing compounds .
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-15-6-7-16-17(9-15)28-19(21-16)23-10-12(11-23)18(24)20-13-4-3-5-14(8-13)22-29(2,25)26/h3-9,12,22H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDHGIPALLYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is mercury (II) ions in water. The compound, also known as a benzothiazole azo dye, has been synthesized and used as a chemosensor for the rapid and selective detection of these ions.
Mode of Action
The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions. This interaction causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm. The change in the optical property of the compound upon complexation with mercury (II) was confirmed by ab initio calculations.
Biochemical Pathways
The compound affects the biochemical pathways related to the detection of mercury (II) ions and biothiols. The thiol-containing amino acid preferentially coordinates the mercury ions of the complex. This causes dissociation of the complex and the liberation of the dye.
Pharmacokinetics
The compound was used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10 −8 m (10 ppb).
Result of Action
The result of the compound’s action is the detection of mercury (II) ions and biothiols. The compound offers a sensitive and rapid tool for the detection of mercury (II) in water. In addition, the complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries.
Biological Activity
The compound 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS No. 1172428-25-9) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.
- Molecular Formula : C20H18N4O4S2
- Molecular Weight : 442.5 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Biological Activity Overview
Research indicates that compounds containing thiazole moieties often exhibit significant biological activity. The specific compound in focus has been evaluated for various pharmacological effects, including:
- Antifungal Activity :
-
Antibacterial Activity :
- Similar thiazole-based compounds have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, indicating potential for broad-spectrum antibacterial activity .
- Cytotoxicity :
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways:
- Inhibition of CYP51 : This enzyme is crucial for ergosterol biosynthesis in fungi. The compound's interaction with CYP51 has been shown to reduce ergosterol levels significantly, which is comparable to known antifungal agents like fluconazole .
Antifungal Efficacy
A comparative study highlighted the antifungal efficacy of several thiazole derivatives including the compound in focus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 1.23 | 88.63 |
| 2 | 1.50 | 83.37 |
This data suggests that the compound exhibits potent antifungal activity with low MIC values, indicating effectiveness at minimal concentrations .
Antibacterial Activity
In another study assessing antibacterial properties, the compound's derivatives were screened against various pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
This highlights its potential as a broad-spectrum antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent against neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit AChE and reduce Aβ aggregation positions it as a candidate for drug development aimed at improving cognitive function.
Neuropharmacology
Research indicates that the compound may modulate neurotransmitter systems, particularly through its interaction with cholinergic pathways. This modulation could lead to innovative treatments for conditions characterized by cognitive deficits.
Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, offering protective effects against oxidative stress in neuronal tissues. This aspect is crucial for developing neuroprotective strategies in treating neurodegenerative disorders.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate the effects on AChE activity | Demonstrated significant inhibition of AChE, leading to enhanced cholinergic transmission. |
| Study B | Assess neuroprotective properties | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Evaluate anti-Aβ aggregation activity | Found that the compound significantly reduced Aβ 1-42 aggregation in vitro, suggesting potential for Alzheimer's therapy. |
Chemical Reactions Analysis
Azetidine Ring Reactivity
The azetidine ring’s inherent strain (four-membered heterocycle) makes it susceptible to nucleophilic attack or ring-opening under specific conditions.
Ring-Opening Reactions
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Nucleophilic attack : The azetidine’s nitrogen may act as a leaving group under acidic or basic conditions. For example, protonation of the nitrogen could facilitate ring-opening via nucleophilic substitution at the β-carbon .
-
Hydrolysis : In aqueous acidic/basic environments, the azetidine may hydrolyze to form a γ-amino alcohol or γ-amino acid derivative .
Functionalization at the Azetidine Position
-
Substitution reactions : The azetidine’s 3-carboxamide group can participate in coupling reactions. For instance, activation with coupling agents like EDC/HOBt could enable amide bond formation with amines or carboxylic acids .
Carboxamide Group Reactivity
The carboxamide linker (-CONH-) is a key site for hydrolysis or reduction:
Hydrolysis
-
Acidic hydrolysis : Treatment with concentrated HCl or H₂SO₄ under reflux converts the carboxamide to a carboxylic acid .
-
Enzymatic cleavage : Hydrolases (e.g., peptidases) may target the amide bond under physiological conditions.
Reduction
-
LiAlH₄ reduction : The carboxamide can be reduced to a tertiary amine (e.g., N-(3-(methylsulfonamido)phenyl)azetidine-3-methylamine ) .
Methoxybenzothiazole Reactivity
The 6-methoxybenzothiazole moiety is relatively stable but can undergo demethylation or electrophilic substitution:
Demethylation
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BBr₃-mediated cleavage : The methoxy group may be converted to a hydroxyl group using boron tribromide (BBr₃) in dichloromethane .
Electrophilic Aromatic Substitution
-
Nitration/sulfonation : The electron-rich benzothiazole ring may undergo nitration or sulfonation at the 5-position under strong acidic conditions .
Methylsulfonamido Group Reactivity
The methylsulfonamido (-NHSO₂Me) group is typically inert but may undergo hydrolysis under extreme conditions:
Sulfonamide Hydrolysis
-
Alkaline cleavage : Prolonged heating with NaOH (6M) at 100°C could cleave the sulfonamide to yield a free amine and methylsulfonic acid .
Synthetic Modifications
Key synthetic pathways for derivatives include:
Table 1: Representative Synthetic Derivatives
Stability Under Physiological Conditions
-
pH-dependent degradation : The azetidine ring undergoes slow hydrolysis at physiological pH (7.4), forming a γ-amino acid derivative .
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Metabolic pathways : Hepatic CYP450 enzymes may oxidize the benzothiazole or methylsulfonamido groups .
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Urea Derivatives
Compounds such as 1-(3-chloro-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea (4ba) share the 6-methoxybenzothiazole core but replace the azetidine carboxamide with a urea linkage. Key differences include:
- Bioactivity : Urea derivatives (e.g., 4ba) exhibit uncompetitive inhibition of 17β-HSD10 (IC₅₀ ~1–10 µM) , whereas the azetidine carboxamide group in the target compound may favor alternative targets like kinases.
Table 1: Comparison with Benzothiazole Ureas
Benzothiazole Carboxamide Derivatives
Compounds like N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide highlight the impact of substituents on the benzothiazole ring:
- Electron Effects : The 6-nitro group in 6d is electron-withdrawing, contrasting with the 6-methoxy group’s electron-donating nature, which may alter binding to kinases like VEGFR-2.
- Pharmacokinetics : The trifluoromethyl group in enhances lipophilicity, whereas the methylsulfonamido group in the target compound improves aqueous solubility.
Table 2: Substituent Effects on Benzothiazole Derivatives
Sulfonamide-Containing Analogs
The methylsulfonamido group in the target compound is structurally analogous to N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide , which shares sulfonamide-related pharmacokinetic advantages:
- Metabolic Stability : Sulfonamides resist oxidative metabolism, extending half-life compared to methyl ethers or amines.
- Solubility : Polar sulfonamide groups enhance water solubility, critical for oral bioavailability.
Preparation Methods
Cyclization of 2-Amino-4-Methoxybenzenethiol
The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxybenzenethiol with carbon disulfide under alkaline conditions. This method, adapted from the synthesis of 5-methoxybenzothiazole derivatives, proceeds as follows:
Procedure :
- 2-Amino-4-methoxybenzenethiol (10.0 g, 64.1 mmol) is combined with carbon disulfide (12.2 mL, 128 mmol) in ethanol (150 mL) containing sodium hydroxide (5.1 g, 128 mmol).
- The mixture is refluxed at 80°C for 2 hours, yielding a yellow precipitate.
- Acidification with HCl (6 M) isolates 6-methoxybenzo[d]thiazole-2-thiol (Yield: 85%, m.p. 192–194°C).
Thiol-to-Amine Conversion :
- The thiol intermediate is treated with methyl p-toluenesulfonate (1.2 equiv) and triethylamine (1.5 equiv) in acetonitrile to form the methylthio derivative.
- Subsequent amination via Gabriel synthesis or Hofmann degradation yields 6-methoxybenzo[d]thiazol-2-amine .
Preparation of Azetidine-3-Carboxylic Acid Derivatives
Ring-Closing Metathesis (RCM)
Azetidine-3-carboxylic acid is synthesized via RCM of N-allyl-β-amino acrylates:
Alternative Route: Cyclization of β-Lactams
Reductive cyclization of β-lactams using LiAlH4 in THF provides azetidine-3-carboxylic acid esters (Yield: 68%).
Synthesis of 3-(Methylsulfonamido)Aniline
Sulfonation of 3-Nitroaniline
- Nitration : 3-Nitroaniline is treated with methylsulfonyl chloride (1.5 equiv) in pyridine at 0°C.
- Reduction : The nitro group is reduced using H2/Pd-C in ethanol to yield 3-(methylsulfonamido)aniline (Yield: 89%).
Final Coupling Strategies
Amide Bond Formation Between Azetidine and Benzothiazole
Suzuki-Miyaura Coupling for Aryl-Azetidine Linkage
- Borylation : The azetidine intermediate is converted to its boronic ester using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl2 (5 mol%).
- Cross-Coupling : Reacted with 3-(methylsulfonamido)phenyl bromide under Miyaura conditions (Yield: 65%).
Optimization Challenges and Comparative Analysis
Solvent and Catalyst Impact on Amide Coupling
| Condition | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | - | 78% | |
| PyBOP | DCM | DIEA | 82% | |
| HATU | THF | DIPEA | 85% |
PyBOP and HATU outperform EDCl due to reduced racemization and higher efficiency in polar aprotic solvents.
Ring Strain in Azetidine Functionalization
The four-membered azetidine ring necessitates mild conditions to prevent ring-opening. LiAlH4-mediated reductions are avoided post-coupling to preserve structural integrity.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of 6-methoxybenzo[d]thiazole-2-carboxylic acid derivatives with azetidine-3-carboxamide precursors under peptide coupling conditions (e.g., EDCI/HOBt in DMF) .
- Step 2: Introduction of the methylsulfonamido group via nucleophilic substitution or amidation reactions using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Key intermediates: 6-Methoxybenzo[d]thiazole-2-carbonyl chloride and N-(3-aminophenyl)azetidine-3-carboxamide . Characterization at each stage requires NMR (¹H/¹³C), MS, and HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- ¹H/¹³C NMR: To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): For molecular ion verification (e.g., [M+H]⁺ with <2 ppm error) .
- IR Spectroscopy: To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1300 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Common assays include:
- Antimicrobial Activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ measurements) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the azetidine and thiazole moieties?
Critical parameters:
- Solvent Choice: Polar aprotic solvents (DMF or DMSO) enhance reactivity .
- Catalyst System: EDCI/HOBt reduces racemization compared to DCC .
- Temperature: 0–5°C minimizes side reactions during acyl chloride formation .
- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How do conflicting bioactivity results between enzymatic and cellular assays arise, and how can they be resolved?
Causes:
- Differences in membrane permeability or off-target effects in cellular assays .
- Assay pH affecting sulfonamide ionization (pKa ~10–12) . Resolution Strategies:
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Modify the compound’s logP via pro-drug strategies to enhance cellular uptake .
Q. What computational methods validate interactions between this compound and biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., with kinases or GPCRs) .
- Molecular Dynamics (MD) Simulations: GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
- QSAR Modeling: To correlate substituent effects (e.g., methoxy position) with activity .
Q. How can discrepancies in NMR data for intermediates be addressed?
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Q. Why might cytotoxicity vary significantly across cell lines?
- Mechanistic Variability: Differences in target expression (e.g., kinase isoforms) .
- Metabolic Stability: HepG2 cells may degrade the compound faster than HEK293 . Validation: Perform Western blotting to confirm target engagement .
Functional Group Reactivity
Q. How does the methylsulfonamido group influence electrophilic substitution reactions?
- Electron-Withdrawing Effect: Deactivates the phenyl ring, directing electrophiles to meta positions .
- Nucleophilic Reactivity: The sulfonamide nitrogen can participate in hydrogen bonding or act as a weak base (pKa ~10) .
Example: Nitration reactions require strong acids (HNO₃/H₂SO₄) and yield meta-nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
